molecular formula C27H24Cl2N2O B11662452 2-(2,4-dichlorophenyl)-N-(2,6-diethylphenyl)-3-methylquinoline-4-carboxamide

2-(2,4-dichlorophenyl)-N-(2,6-diethylphenyl)-3-methylquinoline-4-carboxamide

Cat. No.: B11662452
M. Wt: 463.4 g/mol
InChI Key: FHADLLDWSZTXGW-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-N-(2,6-diethylphenyl)-3-methylquinoline-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenyl and diethylphenyl groups attached to a quinoline carboxamide core, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-N-(2,6-diethylphenyl)-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dichlorophenyl and diethylphenyl groups. Common reagents used in these reactions include chlorinating agents, alkylating agents, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-N-(2,6-diethylphenyl)-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoline core or the substituent groups.

    Substitution: The dichlorophenyl and diethylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N-(2,6-diethylphenyl)-3-methylquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe.

    Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N-(2,6-diethylphenyl)-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, or metabolic regulation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **2,4-dichlorophenyl)-N-(2,6-diethylphenyl)pyrimidine
  • **3-(2,4-dichlorophenyl)-4-(2,6-diethylphenyl)-5-methylsulfanyl-1,2,4-triazole

Uniqueness

Compared to similar compounds, 2-(2,4-dichlorophenyl)-N-(2,6-diethylphenyl)-3-methylquinoline-4-carboxamide stands out due to its unique quinoline core structure. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H24Cl2N2O

Molecular Weight

463.4 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-N-(2,6-diethylphenyl)-3-methylquinoline-4-carboxamide

InChI

InChI=1S/C27H24Cl2N2O/c1-4-17-9-8-10-18(5-2)26(17)31-27(32)24-16(3)25(20-14-13-19(28)15-22(20)29)30-23-12-7-6-11-21(23)24/h6-15H,4-5H2,1-3H3,(H,31,32)

InChI Key

FHADLLDWSZTXGW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl)C

Origin of Product

United States

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